molecular formula C19H18O2 B15075622 Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate

Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate

Cat. No.: B15075622
M. Wt: 278.3 g/mol
InChI Key: AIEQMWJRXXBTLB-UHFFFAOYSA-N
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Description

Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate: is an organic compound with the molecular formula C19H18O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group at the 11th position of the anthracene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate typically involves the reaction of anthracene with ethyl acrylate under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and high-yielding. In this method, anthracene and ethyl acrylate are mixed in a suitable solvent such as xylene and irradiated with microwaves. The reaction is typically carried out at a power of 1000 W for 6-8 minutes, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of continuous flow reactors and advanced microwave technology can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

While there isn't a lot of information available specifically for "Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate," the search results provide information on related compounds and their applications, which can give insights into the potential uses of this specific molecule.

Potential Applications Based on Related Compounds

  • Anticancer Activity:
    • Diethyl 9,10-dihydro-9,10-ethanoanthracene derivatives have demonstrated antiproliferative effects against cancer cell lines, including chronic lymphocytic leukemia (CLL) cells. Some compounds have shown IC50 values of less than 10 µM in poor-prognosis CLL cells. The most potent compounds significantly reduced cell viability compared to standard treatments like fludarabine phosphate.
    • Studies suggest that modifications at the ethano bridge can influence the compound's ability to inhibit cancer cell growth. Nitrovinyl substituents, for example, enhance anticancer activity due to increased electron-withdrawing effects.
    • In Burkitt's Lymphoma, ethanoanthracene derivatives have shown potential through apoptotic pathway activation.
  • Chemical Reactions and Synthesis:
    • Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate can undergo oxidation to form corresponding carboxylic acids, reduction to convert ester groups to alcohols, and electrophilic substitution reactions on the aromatic ring.
    • Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3), and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Material Science:
    • The unique ethano bridge in diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate enhances its rigidity and electronic properties, making it suitable for applications in organic electronics and supramolecular chemistry.
  • Surgical Adhesives:
    • 9,10-dihydro-9,10-ethanoanthracene-11-cyano-11-carboxylic acid derivatives have been used in surgical adhesives .

Table of Ethanoanthracene Derivatives and their Anticancer Activity

Compound NameIC50 (µM)Cancer TypeMechanism of Action
Diethyl 9,10-dihydro-9,10-ethanoanthracene<10CLLInduction of apoptosis via ROS
Dimethyl 9,10-dihydro-9,10-ethanoanthracene>20Breast CancerCell cycle arrest
Ethanoanthracene derivatives<15Burkitt's LymphomaApoptotic pathway activation

** structural characteristics**

  • The compound features a unique ethano bridge that enhances its rigidity and electronic properties, making it suitable for applications in organic electronics and supramolecular chemistry.

Precautions

Mechanism of Action

The mechanism of action of Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

  • Dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate
  • Trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol
  • Trans-α,α,α′,α′-tetra (p-chlorophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol

Comparison: Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate is unique due to its ethyl ester group, which imparts different chemical reactivity and physical properties compared to its analogs. For example, the dimethyl derivative has two ester groups, which can affect its solubility and reactivity. The tetraphenyl derivatives have bulky substituents that can influence their interactions with other molecules and their use in host-guest chemistry .

Biological Activity

Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antiproliferative effects, receptor modulation, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an ethano bridge that contributes to the rigidity and unique electronic properties of the molecule. Its molecular formula is C20H18O2C_{20}H_{18}O_2 with a molecular weight of 302.35 g/mol.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of compounds derived from the 9,10-dihydro-9,10-ethanoanthracene scaffold. For instance, a library of these compounds was evaluated against Burkitt's lymphoma (BL) cell lines (MUTU-1 and DG-75). The results indicated that certain derivatives exhibited significant pro-apoptotic effects, suggesting potential as therapeutic agents for lymphomas .

Table 1: Antiproliferative Activity in BL Cell Lines

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound 9MUTU-15.2Induction of apoptosis
Compound 12DG-753.8Inhibition of cell growth

Receptor Modulation

The compound has also been identified as a glucocorticoid receptor modulator. A study reported that dihydro-9,10-ethano-anthracene carboxamides displayed a promising dissociation profile between transrepression and transactivation activities on the glucocorticoid receptor. This suggests that derivatives of this compound could be developed into selective glucocorticoid receptor modulators with therapeutic applications in inflammatory and autoimmune diseases .

The mechanism behind the biological activity of this compound involves its interaction with various molecular targets:

  • Calcium Channel Blockade : The compound has shown activity as L-type Ca2+^{2+} channel blockers.
  • Receptor Interaction : It interacts with glucocorticoid and cannabinoid receptors.
  • Multidrug Resistance Modulation : It has potential as an inhibitor of drug efflux mechanisms in multidrug-resistant cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of dihydro-9,10-ethano-anthracene derivatives for their anticancer properties. The study found that specific modifications to the ethanoanthracene scaffold significantly enhanced antiproliferative activity against BL cell lines .

Properties

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

ethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate

InChI

InChI=1S/C19H18O2/c1-2-21-19(20)17-11-16-12-7-3-5-9-14(12)18(17)15-10-6-4-8-13(15)16/h3-10,16-18H,2,11H2,1H3

InChI Key

AIEQMWJRXXBTLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2C3=CC=CC=C3C1C4=CC=CC=C24

Origin of Product

United States

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